molecular formula C19H14FN5O2 B2812050 N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031624-16-4

N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Número de catálogo: B2812050
Número CAS: 1031624-16-4
Peso molecular: 363.352
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex heterocyclic compound. This compound belongs to the class of triazoloquinazolines, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a triazole ring fused with a quinazoline moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Mecanismo De Acción

Target of Action

The primary targets of the compound are yet to be identified. Triazole compounds, a core structure in this compound, are known to bind with a variety of enzymes and receptors in the biological system . This suggests that the compound could potentially interact with multiple targets.

Mode of Action

Triazole compounds are known to show versatile biological activities due to their capability of binding in the biological system . This suggests that the compound might interact with its targets, leading to changes in their function or activity.

Biochemical Pathways

Given the broad biological activities of triazole compounds , it is plausible that multiple pathways could be affected

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies could provide insights into the potential bioavailability of the compound.

Result of Action

Some triazole compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . This suggests that the compound could potentially have similar effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of an appropriate hydrazine derivative with an alkyne to form the triazole ring.

    Quinazoline Ring Formation: The triazole intermediate is then reacted with an anthranilic acid derivative under acidic conditions to form the quinazoline ring.

    Introduction of the Cyclopropyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the quinazoline ring or the triazole moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Aplicaciones Científicas De Investigación

Structural Features

The compound features a triazole ring fused with a quinazoline moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of the cyclopropyl group and the fluorophenyl substituent further enhances its pharmacological profile.

Anticancer Activity

Recent studies have indicated that N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the growth of various cancer cell lines, including prostate and breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as NF-kB and PI3K-AKT.

Case Study: Prostate Cancer

In a study involving PC-3 prostate cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates correlated with higher concentrations of the compound. The study highlighted its potential as a therapeutic agent in prostate cancer treatment .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways.

Case Study: Bacterial Infections

In laboratory settings, this compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated effective inhibition of bacterial growth at low micromolar concentrations .

Comparación Con Compuestos Similares

Similar Compounds

    Triazoloquinazoline Derivatives: Compounds with similar structures, such as other triazoloquinazoline derivatives, share some biological activities but may differ in potency and selectivity.

    Quinazoline Derivatives: These compounds, which include well-known drugs like gefitinib and erlotinib, are used in cancer therapy and have similar mechanisms of action.

Uniqueness

N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is unique due to its specific structural features, such as the cyclopropyl group and the fluorophenyl moiety. These features contribute to its distinct biological activities and potential therapeutic applications.

Actividad Biológica

N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews its synthesis, biological activity, and pharmacological evaluations based on diverse sources.

  • Molecular Formula: C19H14FN5O2
  • Molecular Weight: 363.3 g/mol
  • CAS Number: 1031624-16-4

Synthesis

The synthesis of this compound typically involves the formation of a triazole ring followed by cyclization to form the quinazoline structure. The process may include:

  • Formation of the Triazole Ring: Reaction of hydrazine derivatives with suitable aldehydes or ketones.
  • Cyclization: Subsequent reactions to form the quinazoline ring.
  • Substitution Reactions: Introducing cyclopropyl and fluorophenyl groups to achieve the final structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines:

Cancer Cell Line IC50 (µM) Activity
Hepatocellular carcinoma (HePG-2)29.47Moderate
Mammary gland breast cancer (MCF-7)39.41Moderate
Human prostate cancer (PC3)Not SpecifiedUnder Evaluation
Colorectal carcinoma (HCT-116)17.35High Activity

These results indicate that the compound exhibits moderate to high cytotoxicity against selected cancer cell lines, particularly HCT-116 and HePG-2 .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Cell Proliferation: Inducing apoptosis in cancer cells.
  • Cell Cycle Arrest: Studies suggest that certain derivatives can arrest the cell cycle at the G2/M phase .

Pharmacological Evaluations

Various pharmacological evaluations have been conducted to assess the compound's broader biological activities:

  • Antimicrobial Activity: Some derivatives have shown promising antibacterial effects against common pathogens.
  • Topoisomerase Inhibition: Compounds in this class have been studied for their ability to inhibit topoisomerases, enzymes critical for DNA replication and transcription .

Case Studies

A notable study involved screening a library of compounds for their efficacy against multicellular spheroids of cancer cells. N-cyclopropyl derivatives were identified as having significant activity compared to standard chemotherapeutics .

Propiedades

IUPAC Name

N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O2/c20-12-3-1-2-10(8-12)16-17-22-19(27)14-7-4-11(18(26)21-13-5-6-13)9-15(14)25(17)24-23-16/h1-4,7-9,13,24H,5-6H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHSKHPZWHCFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.